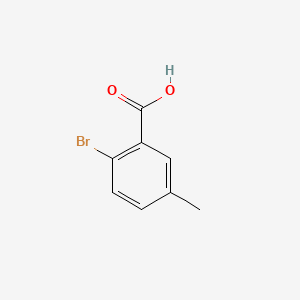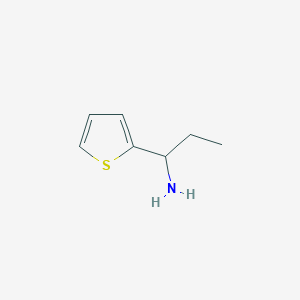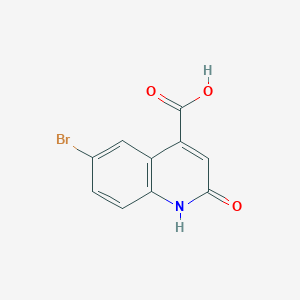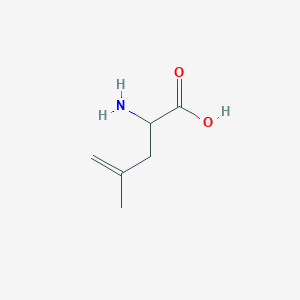
2-アミノ-N-(4-メトキシフェニル)ベンザミド
概要
説明
2-amino-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(4-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
結晶学
2-アミノ-N-(4-メトキシフェニル)ベンザミドの結晶構造は決定されており、その物理的および化学的特性を理解するために不可欠です . この情報は、結晶構造が化合物の溶解性、安定性、反応性に影響を与える可能性があるため、新しい材料や医薬品の設計に不可欠です。
医薬品合成
この化合物は、キナゾロンやベンゾイミダゾロンなどの幅広いヘテロ環化合物を合成するための前駆体として役立ちます . これらの誘導体は、抗癌剤や抗ウイルス剤を含む新しい治療薬の開発において重要です。
グリーンケミストリー
2-アミノ-N-(4-メトキシフェニル)ベンザミドを含むベンザミドの合成では、グリーンケミストリーのアプローチが採用されています . たとえば、超音波照射と固体酸触媒を使用すると、これらの化合物をより環境に優しく効率的に合成する経路が得られます。
抗酸化活性
2-アミノ-N-(4-メトキシフェニル)ベンザミドを含むベンザミド誘導体は、その抗酸化特性について研究されています . 抗酸化物質は、癌や心臓病などの慢性疾患につながる可能性のある酸化ストレスを防ぐために不可欠です。
抗菌活性
研究では、ベンザミド誘導体の抗菌活性も調査されています . これらの化合物は、耐性菌株に対抗する新しい抗菌剤の開発に使用される可能性があります。
工業用途
ベンザミドは、紙、プラスチック、ゴムの製造など、さまざまな業界で広く使用されています . その化学的特性により、製品の性能を向上させるための安定剤や改質剤として適しています。
農業用途
農業では、ベンザミド誘導体は、獣医学で有益な可能性のある抗血小板活性のために使用されます . また、作物を害虫や病気から保護する化合物の合成における中間体としても役立ちます。
創薬と発見
2-アミノ-N-(4-メトキシフェニル)ベンザミドの構造情報と反応性は、創薬と発見の取り組みにも貢献します . 研究者は、この化合物がどのように生物学的標的に作用するかを理解することで、より効果的で選択的な薬物を設計することができます。
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-(4-methoxyphenyl)benzamide . These factors can include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors impact the compound’s action.
生化学分析
Biochemical Properties
2-amino-N-(4-methoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of 2-amino-N-(4-methoxyphenyl)benzamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism. Additionally, it can modulate cell signaling pathways, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-amino-N-(4-methoxyphenyl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with enzymes and proteins at the molecular level is critical for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(4-methoxyphenyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-amino-N-(4-methoxyphenyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in animal studies. These dosage effects provide insights into the compound’s potential therapeutic applications .
Metabolic Pathways
2-amino-N-(4-methoxyphenyl)benzamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in metabolism and its potential impact on metabolic disorders. The study of these metabolic pathways helps in elucidating the compound’s biochemical activity .
Transport and Distribution
The transport and distribution of 2-amino-N-(4-methoxyphenyl)benzamide within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments. Understanding its transport and distribution is vital for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-amino-N-(4-methoxyphenyl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular processes .
特性
IUPAC Name |
2-amino-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMPTOODFUGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333056 | |
| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20878-54-0 | |
| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination for 2-amino-N-(4-methoxyphenyl)benzamide?
A1: Determining the crystal structure of a compound like 2-amino-N-(4-methoxyphenyl)benzamide provides valuable insights into its three-dimensional arrangement at the molecular level. The study reveals the compound crystallizes in the monoclinic crystal system, specifically in the P21/n space group []. The study provides key structural parameters including unit cell dimensions (a, b, c), angle (β), volume (V), and the number of molecules per unit cell (Z) []. This information is crucial for understanding:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)








